molecular formula C5H5N3 B171600 2-methyl-1H-imidazole-5-carbonitrile CAS No. 112108-86-8

2-methyl-1H-imidazole-5-carbonitrile

Cat. No. B171600
M. Wt: 107.11 g/mol
InChI Key: GSBGWLFUGNVIFB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms . The standard numbering of imidazoles is used in the description of disconnections .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary depending on the specific compound. In general, imidazoles are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

    Antibacterial and Antimycobacterial Activity

    • Imidazole derivatives show significant antibacterial and antimycobacterial activities . For instance, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain .

    Anti-inflammatory and Antitumor Activity

    • Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They have been used in the development of new drugs for these purposes .

    Antidiabetic and Anti-allergic Activity

    • These compounds have been reported to have antidiabetic and anti-allergic properties . They can be used in the treatment of diabetes and allergies .

    Antipyretic and Antiviral Activity

    • Imidazole derivatives have been used as antipyretic (fever-reducing) and antiviral agents . For example, enviroxime is an antiviral drug that contains an imidazole ring .

    Antioxidant and Anti-amoebic Activity

    • These compounds have antioxidant properties and can be used in the treatment of amoebic infections .

    Antihelmintic and Antifungal Activity

    • Imidazole derivatives have been used as antihelmintic (anti-worm) and antifungal agents . For example, thiabendazole is an antihelmintic drug that contains an imidazole ring .

    Ulcerogenic Activity

    • Imidazole derivatives have been used in the treatment of ulcers . For example, omeprazole and pantoprazole are antiulcer drugs that contain an imidazole ring .

    Antiprotozoal and Antibacterial Activity

    • These compounds have been used as antiprotozoal and antibacterial agents . For instance, tinidazole and ornidazole are drugs used for these purposes and they contain an imidazole ring .

    Anti-rheumatoid Arthritis Activity

    • Azathioprine is a drug used in the treatment of rheumatoid arthritis and it contains an imidazole ring .

    Anticancer Activity

    • Dacarbazine is an anticancer drug that contains an imidazole ring .

    Calcium Sensitizer and Phosphodiesterase Inhibitor

    • Pimobendan is a drug used as a calcium sensitizer and phosphodiesterase inhibitor, and it contains an imidazole ring .

    Antinematodal Activity

    • Nocodazole is an antinematodal drug that contains an imidazole ring .

Safety And Hazards

Imidazoles can have varying safety profiles depending on the specific compound. In general, they can be irritating to the skin and eyes .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-methyl-1H-imidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-7-3-5(2-6)8-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBGWLFUGNVIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561211
Record name 2-Methyl-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-imidazole-5-carbonitrile

CAS RN

112108-86-8
Record name 2-Methyl-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-methyl-1H-imidazole
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